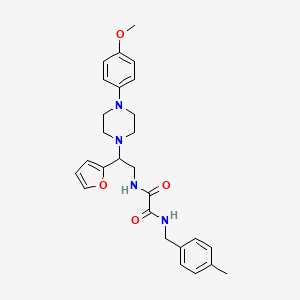N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
CAS No.: 877633-49-3
Cat. No.: VC7706499
Molecular Formula: C27H32N4O4
Molecular Weight: 476.577
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 877633-49-3 |
|---|---|
| Molecular Formula | C27H32N4O4 |
| Molecular Weight | 476.577 |
| IUPAC Name | N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(4-methylphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C27H32N4O4/c1-20-5-7-21(8-6-20)18-28-26(32)27(33)29-19-24(25-4-3-17-35-25)31-15-13-30(14-16-31)22-9-11-23(34-2)12-10-22/h3-12,17,24H,13-16,18-19H2,1-2H3,(H,28,32)(H,29,33) |
| Standard InChI Key | WZCRCCDKABAEPD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C27H32N4O4 and a molecular weight of 476.6 g/mol . Its IUPAC name reflects a complex architecture featuring:
-
A furan-2-yl group linked to an ethyl backbone.
-
A 4-(4-methoxyphenyl)piperazine moiety substituted at the ethyl chain.
-
An oxalamide bridge connecting to a 4-methylbenzyl group.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 877633-49-3 |
| Molecular Formula | C27H32N4O4 |
| Molecular Weight | 476.6 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
Structural Analysis
The molecule’s core consists of a piperazine ring substituted with a 4-methoxyphenyl group, which enhances its lipophilicity and potential blood-brain barrier permeability . The oxalamide linker (N-C(=O)-C(=O)-N) provides rigidity, while the furan and 4-methylbenzyl groups introduce aromatic interactions critical for receptor binding .
X-ray crystallography of analogous compounds (e.g., azimilide dihydrochloride) reveals that piperazine derivatives often adopt chair conformations, with hydrogen bonds stabilizing the structure . Computational models suggest the title compound’s furan oxygen and piperazine nitrogen atoms serve as hydrogen bond acceptors, potentially interacting with biological targets like serotonin or dopamine receptors .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide involves multi-step reactions:
-
Piperazine Functionalization:
-
Ethyl Backbone Formation:
-
Oxalamide Coupling:
Table 2: Critical Reaction Conditions
Industrial-Scale Production
Batch reactors remain standard, but continuous flow systems improve reproducibility for the alkylation step. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .
Applications and Future Directions
Medicinal Chemistry
The compound’s dual piperazine-furan architecture positions it as a candidate for:
-
Antidepressants: Via 5-HT1A agonism.
-
Antipsychotics: Through D2 receptor modulation.
-
Neuroprotective Agents: Sigma-1 receptor activation.
Material Science
Oxalamide bridges enable coordination chemistry, suggesting use in metal-organic frameworks (MOFs) for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume